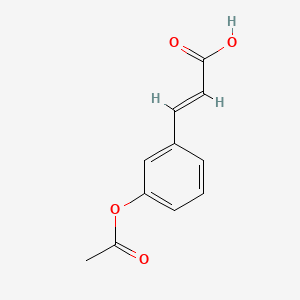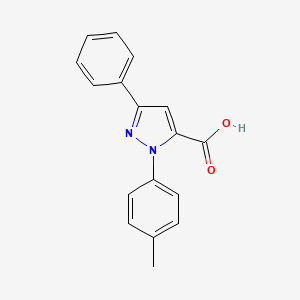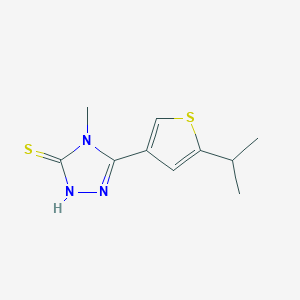
6-溴-4-甲基喹啉-2-醇
描述
6-Bromo-4-methylquinolin-2-ol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methylquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methylquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学转化
6-溴-4-甲基喹啉-2-醇是各种化学合成中的起始原料。例如,Wlodarczyk 等人(2011 年)描述了其在 Knorr 合成中的应用,强调了其在制备 6-溴-2-氯-4-甲基喹啉(一种在传染病研究中引起关注的化合物)中的作用 (Wlodarczyk et al., 2011)。此外,Wang 等人(2015 年)强调了其在合成溴-4-碘喹啉(一种生物活性化合物的重要中间体)中的重要性 (Wang et al., 2015)。
生物学应用
6-溴-4-甲基喹啉-2-醇及其衍生物已被探索用于各种生物学应用。Arshad 等人(2022 年)研究了 6-溴喹啉-4-醇衍生物对产 ESBL 的大肠杆菌和 MRSA 的抗菌特性,展示了其在抗菌研究中的潜力 (Arshad et al., 2022)。此外,Mabeta 等人(2009 年)评估了相关化合物的抗血管生成作用,提供了对其潜在治疗应用的见解 (Mabeta et al., 2009)。
化学和机理见解
该化合物在阐明化学机理和反应中发挥了重要作用。Acheson 和 Flowerday(1975 年)使用 13C 示踪剂研究来了解由 2-甲基喹啉形成氮杂菲的机理,其中 6-溴衍生物发挥了关键作用 (Acheson & Flowerday, 1975)。
安全和危害
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用机制
Mode of Action
As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .
Action Environment
The compound should be stored in a dry room at normal temperature .
生化分析
Biochemical Properties
6-Bromo-4-methylquinolin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription, leading to cell death. Additionally, 6-Bromo-4-methylquinolin-2-ol has been found to bind to viral proteins, inhibiting their replication and reducing viral load.
Cellular Effects
The effects of 6-Bromo-4-methylquinolin-2-ol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. Furthermore, 6-Bromo-4-methylquinolin-2-ol influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and energy depletion.
Molecular Mechanism
At the molecular level, 6-Bromo-4-methylquinolin-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 6-Bromo-4-methylquinolin-2-ol can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-methylquinolin-2-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Bromo-4-methylquinolin-2-ol remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-methylquinolin-2-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Bromo-4-methylquinolin-2-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound’s metabolism leads to the formation of several metabolites, which may have distinct biological activities . Additionally, 6-Bromo-4-methylquinolin-2-ol affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and disrupted cellular homeostasis .
Transport and Distribution
Within cells and tissues, 6-Bromo-4-methylquinolin-2-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components . These factors determine its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 6-Bromo-4-methylquinolin-2-ol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
属性
IUPAC Name |
6-bromo-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422519 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-19-5 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)





![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)






